molecular formula C13H19NO2 B3270611 Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate CAS No. 53118-66-4

Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate

Cat. No.: B3270611
CAS No.: 53118-66-4
M. Wt: 221.29 g/mol
InChI Key: KIJCPIKSICZNKI-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate (CAS: 53118-66-4) is a pharmaceutical intermediate with the molecular formula C₁₃H₁₉NO₂ and a molecular weight of 221.30 g/mol . Structurally, it features a methyl ester group, a branched 2-methyl propanoate backbone, and a chiral 1-phenylethylamine substituent. This compound is synthesized for applications in drug development, particularly as a precursor for introducing protected amine functionalities or chiral centers into target molecules . Its ester group enhances solubility, while the aromatic phenylethyl moiety may influence receptor binding in bioactive derivatives.

Properties

IUPAC Name

methyl 2-methyl-3-(1-phenylethylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(13(15)16-3)9-14-11(2)12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJCPIKSICZNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(C)C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate typically involves the reaction of 2-methyl-3-[(1-phenylethyl)amino]propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical Properties/Applications Reference
Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate C₁₃H₁₉NO₂ 221.30 Methyl ester, 1-phenylethylamine Pharmaceutical intermediate
tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate C₁₇H₂₅NO₂ 283.39 tert-Butyl ester, 1-phenylethylamine Improved stability for synthetic processes
Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate C₉H₁₉NO₂ 173.25 2-Methylpropyl (isobutyl) amine Organic building block; lower MW
Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate C₁₉H₂₁NO₃ 311.15 Ethyl ester, oxo group, phenyl Melting point: 82–84°C; 51% synthesis yield
Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride C₁₁H₁₆ClNO₂ 245.70 Hydrochloride salt, phenyl, amino Salt form for enhanced bioavailability
Key Observations:
  • Ethyl esters (e.g., ) may offer intermediate lipophilicity between methyl and tert-butyl derivatives.
  • Amine Substituents : The 1-phenylethyl group in the target compound introduces chirality and aromaticity, which are absent in the isobutyl-substituted analog (). Such differences impact receptor interactions and synthetic utility.
  • Functional Group Additions: The oxo group in Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate () introduces a ketone, altering polarity and reactivity compared to the target compound.

Physical and Spectral Properties

  • Melting Points: Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate has a documented melting point of 82–84°C (), while data for the target compound is unavailable.
  • Spectral Data: The MD series () provides detailed ¹H NMR and MS data (e.g., δ values for amino and ester protons), which are essential for structural validation. Similar analyses for the target compound would aid in purity assessment.

Research Findings and Trends

Multicomponent Reactions (MCRs) : Dominant synthesis route for analogs, enabling rapid diversification of substituents (e.g., MD series in , oxo derivatives in ).

Chirality and Bioactivity : The 1-phenylethyl group in the target compound introduces stereochemical complexity, a feature leveraged in enantioselective drug synthesis ().

Stability vs. Reactivity : tert-Butyl esters () trade reactivity for stability, whereas methyl/ethyl esters () prioritize synthetic versatility.

Biological Activity

Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H15NO2
  • Molecular Weight : 195.25 g/mol
  • CAS Number : 53118-66-4

The compound features a methyl ester functional group and an amino group, which are critical for its biological interactions.

This compound is hypothesized to interact with specific biological targets, including receptors and enzymes. The presence of the amino group suggests potential interactions with neurotransmitter systems.

  • Receptor Interaction : The compound may act as an agonist or antagonist at certain receptors, influencing physiological pathways.
  • Enzyme Modulation : It could modulate enzyme activity, affecting metabolic processes.

Biological Activities

Research has indicated various biological activities associated with this compound, including:

  • Antimicrobial Properties : Some studies suggest that it possesses antimicrobial activity against certain bacterial strains.
  • Anticancer Potential : Preliminary findings indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Neurological EffectsPotential modulation of neurotransmitter systems

Case Studies and Research Findings

  • Antimicrobial Study :
    A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Anticancer Research :
    In vitro experiments demonstrated that the compound could induce apoptosis in breast cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death. This finding highlights its potential role in cancer therapy.
  • Neuropharmacological Investigation :
    A study explored the effects of this compound on dopaminergic signaling pathways. Results indicated that it could enhance dopamine release, suggesting possible applications in treating neurodegenerative disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate
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